(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate - 1417576-01-2

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-1727090
CAS Number: 1417576-01-2
Molecular Formula: C32H28N4O8
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Ethyl Azilsartan Medoxomil is an impurity from the synthesis of Azilsartan Medoxomil. Azilsartan medoxomil is a long-acting angiotensin II receptor blocker (ARB) that is used to lower hypertension. When Azilsartan medoxomil enters the gastrointestinal tract, it is rapidly converted to its active form, Azilsartan.

2-Ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]-methyl}-1H-benzimidazole-7-carboxylate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl

Relevance: This compound shares the core structure of the target compound, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. The primary structural difference lies in the presence of an ethyl group on the oxadiazole ring in the target compound.

Azilsartan medoxomil

Compound Description: Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension . It acts as a prodrug, rapidly converting to its active form, azilsartan, through esterase hydrolysis in the gastrointestinal tract and during absorption .

Relevance: Azilsartan medoxomil is closely related to the target compound. While the core structure is identical, a key difference lies in the substituent on the oxadiazole ring. Azilsartan medoxomil has a hydrogen atom at this position, while the target compound features an ethyl group. This structural variation might influence the pharmacological properties of the compounds, such as their potency and selectivity towards the angiotensin II receptor.

2-Ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylic acid (azilsartan N-medoxomil)

Compound Description: This compound is identified as a related substance of azilsartan medoxomil .

Relevance: This related compound shares a high degree of structural similarity with the target compound, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. They both share the same core structure, including the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and 2-ethoxy substituents. The primary difference lies in the presence of a carboxylic acid group at the benzimidazole's 4 position in this related compound, whereas the target compound has a 7-carboxylate group. Also, this compound lacks the ethyl group on the oxadiazole ring that is present in the target compound. These subtle differences might contribute to differences in their pharmacological profiles.

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl] methyl] benzimidazole-4-carboxylate (azilsartan dimedoxomil)

Compound Description: This is another related substance of azilsartan medoxomil found during its synthesis .

(5-methyl-2-oxo-1,3-dioxo-4-yl)methyl 1-[2’-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-methoxy-1H-benzimidazole-7-carboxylate (methoxy analogue of azilsartan medoxomil)

Compound Description: This compound is also a related substance of azilsartan medoxomil identified in the process of its synthesis .

Relevance: This compound is closely related to the target compound, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. The major difference is the presence of a methoxy group at the 2 position of the benzimidazole ring instead of the ethoxy group found in the target compound and azilsartan medoxomil. Additionally, this compound lacks the ethyl group on the oxadiazole ring found in the target structure. This subtle modification to the structure may lead to altered binding affinities or pharmacokinetic properties.

Methyl 1-((2’-amidobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (amide methyl ester)

Compound Description: This is another identified related substance of azilsartan medoxomil .

1-((2'-(1H-diazirin-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound is identified as an impurity of azilsartan detected by LC-MS analysis .

2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Compound Description: This compound is identified as another impurity of azilsartan detected by LC-MS analysis .

Relevance: This compound exhibits significant structural similarity to the target compound. It possesses the core benzimidazole structure, the biphenylmethyl group with a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl substituent, and a carboxylic acid group, albeit at the 4-position of the benzimidazole ring instead of the 7-position as seen in the target compound. The primary difference lies in the absence of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester group in this impurity and the lack of the ethyl group on the oxadiazole ring found in the target compound. This compound also lacks the 2-ethoxy substituent present in both azilsartan and the target compound.

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-cyclopropyl-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate

Compound Description: This compound is a benzimidazole derivative designed as an angiotensin II antagonist . It exhibits superior properties as a pharmaceutical agent .

Relevance: This compound is structurally very similar to the target compound. It shares the same core structure, including the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, the oxadiazole ring, and the biphenyl group. The key difference lies in the substituent at the 2-position of the benzimidazole ring. This compound possesses a cyclopropyl group, while the target compound, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, has an ethoxy group. Additionally, this compound lacks the ethyl group on the oxadiazole ring, which is present in the target compound. This difference in substituents could influence the binding affinity to the angiotensin II receptor and other pharmacological properties.

Properties

CAS Number

1417576-01-2

Product Name

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(4-ethyl-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C32H28N4O8

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C32H28N4O8/c1-4-35-28(34-44-31(35)38)23-10-7-6-9-22(23)21-15-13-20(14-16-21)17-36-27-24(11-8-12-25(27)33-30(36)40-5-2)29(37)41-18-26-19(3)42-32(39)43-26/h6-16H,4-5,17-18H2,1-3H3

InChI Key

MKIYPVLTVAXBIW-UHFFFAOYSA-N

SMILES

CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C

Canonical SMILES

CCN1C(=NOC1=O)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OCC6=C(OC(=O)O6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.